4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide
Description
4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopropylmethoxy group, an acetyl group, and a tetramethylpiperazine moiety
Properties
IUPAC Name |
4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2)11-17(14(20)16(3)4)7-8-18(15)13(19)10-21-9-12-5-6-12/h12H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCZKMIEXDGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1C(=O)COCC2CC2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide typically involves multiple steps, including protection, Grignard reactions, etherification, and hydrolysis. One common method starts with the protection of phenol groups, followed by Grignard reactions to introduce the cyclopropylmethoxy group. Etherification and subsequent hydrolysis steps are then performed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[2-(cyclopropylmethoxy)ethyl]phenol: Shares the cyclopropylmethoxy group but differs in the rest of the structure.
2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole: Contains a similar cyclopropylmethoxy group but has a different core structure.
Uniqueness
4-[2-(cyclopropylmethoxy)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
